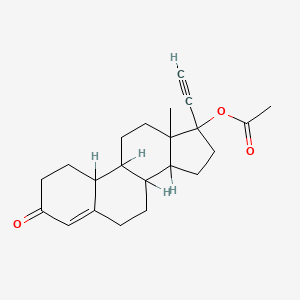

Norethindrone acetate

Description

Properties

IUPAC Name |

(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Norethindrone Acetate in Endometrial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone acetate (NETA), a potent synthetic progestin, is a cornerstone in the management of various gynecological conditions, including endometriosis, abnormal uterine bleeding, and as a component of hormone replacement therapy. Its therapeutic efficacy is rooted in its profound and multifaceted effects on endometrial cells. This technical guide delineates the core mechanisms of action of NETA at the molecular and cellular levels within the endometrium. It details the classical genomic signaling pathway initiated by the binding of its active metabolite, norethindrone, to progesterone receptors, leading to significant modulation of gene transcription. This guide further explores the resultant cellular consequences, including the inhibition of estrogen-induced proliferation, the induction of secretory differentiation (decidualization), and the regulation of key signaling pathways that govern inflammation and angiogenesis. Summarized quantitative data, detailed experimental protocols, and pathway visualizations are provided to offer a comprehensive resource for researchers in the field.

Introduction

This compound is a pro-drug that is rapidly hydrolyzed to its active form, norethindrone (NET), upon administration.[1] As a derivative of 19-nortestosterone, NET is a potent progestogen that mimics the actions of endogenous progesterone.[2][3] Its primary site of action in many gynecological applications is the endometrium, the dynamic mucosal lining of the uterus. NET's ability to transform the endometrial cellular landscape from a proliferative to a secretory state, and ultimately to an atrophic state with prolonged use, underpins its clinical utility.[4][5] This document provides a detailed examination of the molecular cascades and cellular responses elicited by NETA in endometrial cells.

The Genomic Mechanism of Action: Progesterone Receptor Signaling

The principal mechanism of norethindrone is mediated through its interaction with intracellular progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B.[4][6] These isoforms are ligand-activated transcription factors that regulate the expression of target genes.[6]

The signaling cascade proceeds as follows:

-

Ligand Binding: Norethindrone, being lipophilic, diffuses across the cell membrane and binds to PRs located in the cytoplasm or nucleus.[1]

-

Receptor Activation: This binding induces a conformational change in the PR, causing the dissociation of heat shock proteins (HSPs).[1]

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complexes form homodimers (PR-A/PR-A, PR-B/PR-B) or heterodimers (PR-A/PR-B) and translocate into the nucleus.[6]

-

DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.[1]

-

Transcriptional Regulation: The DNA-bound receptor complex recruits a suite of co-regulatory proteins (co-activators or co-repressors) that modulate the assembly of the transcription machinery, thereby activating or repressing gene expression.[7]

This genomic pathway is the primary driver of the long-term physiological changes observed in the endometrium following NETA administration.

Key Cellular Effects in the Endometrium

The modulation of gene expression by NETA results in profound changes to the structure and function of endometrial cells.

Inhibition of Proliferation

One of the primary actions of NETA is to counteract the proliferative effects of estrogen on the endometrial epithelium.[8] This anti-proliferative effect is critical for preventing endometrial hyperplasia, particularly during estrogen replacement therapy.[9] The mechanisms include:

-

Downregulation of Estrogen Receptors (ER): Progestins reduce the expression of ER, making the cells less responsive to estrogenic stimulation.[3]

-

Induction of Estradiol-Metabolizing Enzymes: NETA induces the expression of enzymes like 17β-hydroxysteroid dehydrogenase type 2, which converts potent estradiol into the less active estrone, thereby reducing local estrogenic activity.

-

Regulation of Cell Cycle Genes: Progestins inhibit the expression of genes that promote cell cycle progression and induce genes that cause cell cycle arrest.[7]

Induction of Secretory Transformation and Decidualization

NETA promotes the differentiation of endometrial stromal cells into specialized secretory cells, a process known as decidualization.[10][11] This transformation is essential for the establishment of pregnancy but is also a key therapeutic target in endometriosis. Decidualized cells are characterized by:

-

A change in morphology from fibroblastic to a more rounded, epithelial-like shape.[10]

-

The production and secretion of specific proteins, including prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP1).

-

Proliferative quiescence, halting the cell cycle.[11]

Stromal-Epithelial Crosstalk

The effects of NETA on the endometrial epithelium are often not direct but are mediated by paracrine signals from the underlying stromal cells.[7] Progesterone receptors in the stroma are critical for inhibiting epithelial proliferation.[7] For instance, progesterone induces the transcription factor Hand2 in stromal cells, which in turn suppresses the production of fibroblast growth factors (FGFs). These FGFs would otherwise act as potent mitogens for the adjacent epithelial cells.[7] This highlights the importance of the stromal compartment in mediating the anti-proliferative effects of progestins.

Other Molecular Actions

-

Wnt Signaling: Studies have shown that NETA can upregulate Wnt-7a in endometrial epithelial cells, a pathway potentially involved in reducing the risk of estrogen-induced endometrial cancer.[12]

-

Anti-inflammatory Effects: In endometriotic lesions, progestins can suppress inflammatory pathways, such as the NF-κB signaling cascade, reducing the production of pro-inflammatory cytokines.[13]

-

Anti-angiogenic Effects: NETA can inhibit the formation of new blood vessels, a process crucial for the growth of endometriotic implants, partly by inhibiting factors like vascular endothelial growth factor (VEGF).[14]

Quantitative Data Summary

The clinical and cellular effects of NETA have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Effect of NETA on Endometrial Hyperplasia in Postmenopausal Women

| Treatment Group (12 months) | Dose | Incidence of Endometrial Hyperplasia | p-value vs. Unopposed E2 | Reference |

|---|---|---|---|---|

| Unopposed Estradiol (E2) | 1 mg | 14.6% | - | [9] |

| E2 + NETA | 1 mg + 0.1 mg | 0.8% | <0.001 | [9] |

| E2 + NETA | 1 mg + 0.25 mg | 0.4% | <0.001 | [9] |

| E2 + NETA | 1 mg + 0.5 mg | 0.4% | <0.001 |[9] |

Table 2: Histological Effects of Transdermal Estradiol/NETA on Endometrium

| Endometrial Histology (Post-treatment) | Percentage of Patients (n=110) | Reference |

|---|---|---|

| Secretory Endometrium | 65% | [15] |

| Proliferative Endometrium | 3% | [15] |

| Inactive/Inadequate Material | 24% | [15] |

| Hyperplasia | 2% |[15] |

Table 3: Effect of NETA on Endometriosis-Associated Pain (5-Year Treatment)

| Symptom | Baseline (Mean VAS Score) | End of Treatment (Mean VAS Score) | p-value | Reference |

|---|---|---|---|---|

| Chronic Pelvic Pain | 7.9 | 1.1 | <0.001 | [16] |

| Deep Dyspareunia | 6.8 | 1.2 | <0.001 | [16] |

| Dyschezia | 5.2 | 0.8 | <0.001 | [16] |

(VAS: Visual Analog Scale)

Experimental Protocols

Investigating the mechanism of action of NETA involves a range of in vitro and in vivo techniques. Below are outlines of common methodologies.

In Vitro Model: Endometrial Cell Culture

-

Objective: To study the direct effects of NETA on endometrial epithelial or stromal cells.

-

Methodology:

-

Cell Sourcing: Primary human endometrial stromal cells (hESCs) are isolated from endometrial biopsies. Alternatively, immortalized endometrial cell lines (e.g., Ishikawa for epithelial cells, T-HESC for stromal cells) are used.[17]

-

Cell Culture: Cells are maintained in appropriate culture media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS). For hormone-response experiments, cells are often switched to phenol red-free media with charcoal-stripped FBS to remove exogenous steroids.[17]

-

Hormonal Treatment: To induce decidualization, stromal cells are treated with a combination of an estrogen (e.g., 10 nM E2), a progestin (e.g., 100 nM Medroxyprogesterone Acetate or NETA), and often a cAMP analog (e.g., 0.5 mM dibutyryl-cAMP) for a period of 3 to 14 days.[11][17]

-

Analysis: Following treatment, cells are harvested for analysis via RT-qPCR (for gene expression), Western blotting (for protein levels), or immunofluorescence (for protein localization).

-

Gene Expression Analysis by RT-qPCR

-

Objective: To quantify the change in expression of specific target genes in response to NETA treatment.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control endometrial cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template in a qPCR reaction with primers specific for the gene of interest (e.g., PRL, IGFBP1, WNT7A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative change in gene expression is calculated using the delta-delta Ct (ΔΔCt) method.

-

Histological Analysis from Clinical Biopsies

-

Objective: To assess the morphological changes in the endometrium of patients treated with NETA.

-

Methodology:

-

Sample Collection: An endometrial biopsy is obtained from participants at baseline and after a defined treatment period (e.g., 6 or 12 months).[8]

-

Tissue Processing: The tissue is fixed in formalin, embedded in paraffin, and sectioned onto microscope slides.

-

Staining: Sections are stained with Hematoxylin and Eosin (H&E) for morphological assessment by a pathologist. Staining can also be performed for specific protein markers using immunohistochemistry (IHC), such as Ki-67 for proliferation or PR for receptor status.[18]

-

Evaluation: The endometrium is classified based on its histological features (e.g., proliferative, secretory, atrophic, hyperplastic).[8][15]

-

Conclusion

The mechanism of action of this compound in endometrial cells is a complex, multi-level process orchestrated primarily through the genomic actions of the progesterone receptor. By binding to and activating PRs, NETA initiates a transcriptional program that transforms the endometrium. This results in potent anti-proliferative effects that oppose estrogenic stimulation, the induction of a secretory, decidualized phenotype in stromal cells, and the suppression of inflammatory and angiogenic pathways. This intricate network of molecular and cellular events provides the basis for NETA's efficacy in treating a spectrum of endometrial-related disorders. A thorough understanding of these pathways is essential for optimizing current therapeutic strategies and developing novel treatments for gynecological diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Norethindrone? [synapse.patsnap.com]

- 6. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized, double-blind, placebo-controlled, multicenter study that assessed the endometrial effects of this compound plus ethinyl estradiol versus ethinyl estradiol alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and estradiol-induced endometrial hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Regulators of Human Endometrial Stromal Cell Decidualization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decidualization of Human Endometrial Stromal Fibroblasts is a Multiphasic Process Involving Distinct Transcriptional Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt-7a is upregulated by norethisterone in human endometrial epithelial cells: a possible mechanism by which progestogens reduce the risk of estrogen-induced endometrial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Endometrial effects of transdermal estradiol/norethisterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 17. Endometrial Stromal Decidualization Responds Reversibly to Hormone Stimulation and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Faculty Collaboration Database - The effects of progesterone and progestins on endometrial proliferation. Contraception 1998 Jun;57(6):399-403 [fcd.mcw.edu]

A Technical Guide to the Synthesis and Characterization of Norethindrone Acetate Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the principal metabolites of norethindrone acetate. It is designed to serve as a comprehensive resource, detailing metabolic pathways, chemical synthesis protocols, and analytical characterization methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through logical diagrams.

Metabolism of this compound

Upon oral administration, this compound (NEA) is rapidly and completely deacetylated to its active form, norethindrone (NE), during first-pass metabolism in the intestines and liver.[1][2] NE then undergoes extensive biotransformation. The primary metabolic pathways involve the reduction of the A-ring, hydroxylation, and to a lesser extent, aromatization.[3][4][5]

The major metabolic transformations of norethindrone include:

-

A-Ring Reduction: The α,β-unsaturated ketone in the A-ring is extensively reduced by 5α-reductase and 3α/3β-hydroxysteroid dehydrogenases (HSDs). This leads to the formation of 5α-dihydronorethindrone (5α-DHNET), which is subsequently converted to 3α,5α-tetrahydronorethindrone (3α,5α-THNET) and 3β,5α-tetrahydronorethindrone (3β,5α-THNET).[4][5]

-

Hydroxylation: Oxidative metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, can introduce hydroxyl groups at various positions on the steroid nucleus.[3]

-

Aromatization: A minor pathway involves the aromatization of the A-ring, converting a small fraction of norethindrone into the potent synthetic estrogen, ethinyl estradiol.[3]

-

Conjugation: The resulting metabolites are often conjugated with sulfate or glucuronic acid before excretion. Metabolites in circulation are predominantly sulfates, while urinary metabolites are found as both sulfates and glucuronides.[6]

The following diagram illustrates the primary metabolic pathways of this compound.

Synthesis of Norethindrone Metabolites

The synthesis of specific metabolites is essential for their use as analytical standards and for pharmacological studies. Detailed protocols for the synthesis of a hydroxylated metabolite and the major A-ring reduced metabolites are provided below.

Synthesis of 6β-Hydroxy this compound

This oxidative metabolite can be synthesized from this compound through the oxidation of a dienyl acetate derivative.

Experimental Protocol:

-

Step 1: Formation of 3,5-Dienol Acetate

-

Suspend this compound in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or perchloric acid.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to promote enolization and acetylation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dienol diacetate.

-

-

Step 2: Oxidation to 6β-Hydroxy this compound

-

Dissolve the crude norethindrone dienol diacetate in a suitable solvent, such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield 6β-Hydroxy this compound.

-

Synthesis of 5α-Dihydronorethindrone (5α-DHNET)

The A-ring of norethindrone can be selectively reduced to synthesize 5α-DHNET via catalytic hydrogenation. The following protocol is adapted from the established reduction of the structurally analogous steroid, nandrolone.

Experimental Protocol:

-

Objective: To synthesize 5α-Dihydronorethindrone via the catalytic hydrogenation of norethindrone.

-

Materials:

-

Norethindrone

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous Ethanol

-

Hydrogen Gas

-

Parr hydrogenation apparatus (or similar)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

In a reaction vessel suitable for the hydrogenation apparatus, dissolve norethindrone (1.0 g) in anhydrous ethanol (50 mL).

-

Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system first with nitrogen gas, followed by hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen gas to 1-3 atm.

-

Stir the mixture vigorously at room temperature (25 °C).

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 5α-Dihydronorethindrone by recrystallization or column chromatography.

-

Synthesis of 3α,5α- and 3β,5α-Tetrahydronorethindrone (THNET)

Further reduction of the 3-keto group of 5α-DHNET yields the diastereomeric tetrahydro metabolites. This reduction can be achieved using hydride-reducing agents like sodium borohydride (NaBH₄). The stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.

General Procedure:

-

Dissolve 5α-DHNET in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride in the same solvent.

-

Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by adding acetone, followed by acidification (e.g., with dilute HCl).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting mixture of 3α- and 3β-isomers can be separated by column chromatography or preparative HPLC.

Characterization of Metabolites

A combination of chromatographic and spectroscopic techniques is employed for the identification, quantification, and structural elucidation of this compound metabolites.

Chromatographic and Mass Spectrometric Methods

LC-MS/MS and GC-MS are powerful tools for the analysis of these metabolites in biological matrices.[6]

Experimental Protocol: LC-MS/MS Analysis [7][8]

-

1. Sample Preparation (from Plasma):

-

Solid-Phase Extraction (SPE): Thaw plasma samples. Add an internal standard (e.g., deuterated norethindrone). Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with a suitable buffer, and elute the analytes with an organic solvent.[7]

-

Liquid-Liquid Extraction (LLE): Add an internal standard to the plasma sample. Extract the analytes using an organic solvent (e.g., n-butyl chloride). Evaporate the organic layer and reconstitute the residue in the mobile phase.[7]

-

-

2. Chromatographic Conditions:

-

3. Mass Spectrometry Conditions:

Experimental Protocol: GC-MS Analysis [9]

-

1. Sample Preparation (including Derivatization):

-

Extract metabolites from the matrix using LLE or SPE as described above.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To improve volatility and thermal stability, derivatize the hydroxyl groups via silylation. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).[9]

-

Seal the vial and heat at 60-70°C for 30 minutes. Cool to room temperature before injection.[9]

-

-

2. GC Conditions:

-

Column: A capillary column suitable for steroid analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized metabolites.

-

-

3. MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Detection: Scan mode for identification of fragmentation patterns or Selected Ion Monitoring (SIM) for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of synthesized metabolites.[10] A suite of 1D and 2D NMR experiments is typically required.

General Protocol for Structure Elucidation:

-

Dissolve a purified sample of the metabolite in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a 1D ¹H NMR spectrum to identify the number and types of proton environments.

-

Acquire a 1D ¹³C NMR spectrum (often with proton decoupling) to identify the number of carbon environments. DEPT experiments (DEPT-90, DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons (¹H-¹³C).

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

By integrating the data from all these experiments, the complete chemical structure and stereochemistry of the metabolite can be determined.

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for norethindrone following the oral administration of this compound. Comprehensive data for individual metabolites in humans is limited in publicly available literature.[7]

| Parameter | Norethindrone (from NEA) | Reference |

| Tmax (Time to Peak) | 1-2 hours | [7] |

| Cmax (Peak Concentration) | ~5.4-7.4 ng/mL (single dose) | [7] |

| Half-life (t½) | 5.2-12.8 hours (mean ~8 hours) | [7] |

| Protein Binding | ~97% (61% to albumin, 36% to SHBG) | [7] |

In Vivo Metabolic Conversion

A small but measurable portion of norethindrone is converted to ethinyl estradiol.

| Parent Compound | Dose | Conversion Ratio to Ethinyl Estradiol | Reference |

| This compound | 5 mg | 0.7% ± 0.2% | |

| This compound | 10 mg | 1.0% ± 0.4% | |

| Norethindrone | 5 mg | 0.4% ± 0.4% |

Experimental and Logical Workflows

Visualizing experimental workflows is crucial for planning and execution. The following diagrams illustrate a typical workflow for a clinical pharmacokinetic study and the general logic for metabolite structure elucidation.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and measurement by gas chromatography-mass spectrometry of norethindrone and metabolites in human urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijbpas.com [ijbpas.com]

- 9. benchchem.com [benchchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Physicochemical Properties of Norethindrone Acetate for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of norethindrone acetate, a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies. Understanding these properties is critical for the successful formulation of stable, effective, and bioavailable drug products. This document outlines key parameters, presents available data in structured tables, details experimental protocols for their determination, and provides visualizations of relevant pathways and workflows.

Core Physicochemical Properties

The formulation of this compound is significantly influenced by its fundamental physicochemical characteristics. These properties govern its dissolution, absorption, distribution, and stability, thereby impacting its overall therapeutic efficacy.

Solubility

This compound is a lipophilic molecule with low aqueous solubility. Its solubility is a critical factor in determining its dissolution rate and subsequent absorption in the gastrointestinal tract.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Practically insoluble (0.98 mg/L) | [1] |

| Methylene Chloride | Freely soluble | [2] |

| Alcohol | Soluble | [2] |

| Chloroform | Soluble | [1] |

| Ether | Soluble | [1] |

| Dioxane | Soluble | [1] |

| Acetone | 1 in 4 parts | [1] |

| 95% Ethanol | 1 in 12.5 parts | [1] |

| DMSO | 68 mg/mL (199.72 mM) | [3] |

Melting Point and Polymorphism

The melting point of a crystalline solid is a key indicator of its purity and identity. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, dissolution rate, and stability.

Table 2: Melting Point of this compound

| Property | Value | Reference |

| Melting Point | 161-162 °C | [2] |

While extensive studies on the polymorphism of this compound are not widely available in the public domain, its crystallization from supersaturated solutions in transdermal drug delivery systems has been investigated. These studies utilized techniques such as isothermal microcalorimetry, X-ray powder diffraction (XRPD), and polarization light microscopy to characterize crystal growth.[] The potential for polymorphism should be a critical consideration during drug development, as different polymorphs can exhibit distinct physicochemical properties.

pKa and logP

The ionization constant (pKa) and the partition coefficient (logP) are fundamental parameters that influence the absorption and distribution of a drug. The pKa indicates the extent of ionization at a given pH, which affects solubility and permeability across biological membranes. The logP value is a measure of a compound's lipophilicity and its ability to partition between an aqueous and an organic phase, providing an indication of its ability to cross cell membranes.

Stability

This compound is susceptible to degradation under certain conditions, which can impact the safety and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Studies have shown that this compound can undergo hydrolysis in acidic and basic conditions.[6] It is relatively more stable in basic media compared to acidic media. Stability testing should be conducted according to ICH guidelines to establish the shelf-life and appropriate storage conditions for the drug product.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various pharmaceutical solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the supernatant.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Expression of Results: Express the solubility in terms of mg/mL or molarity.

Workflow for Solubility Determination

Workflow for shake-flask solubility determination.

Melting Point and Polymorphism Characterization

Objective: To determine the melting point and investigate the polymorphic forms of this compound.

Methodology: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD)

-

DSC Analysis:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

-

Cooling and reheating cycles can be employed to investigate polymorphic transitions.

-

-

XRPD Analysis:

-

Prepare a flat powder bed of the this compound sample.

-

Analyze the sample using an XRPD instrument over a defined 2θ range (e.g., 2° to 40°).

-

The resulting diffraction pattern provides a unique fingerprint for the crystalline form. Different polymorphs will exhibit distinct diffraction patterns.

-

Workflow for Polymorphism Screening

References

Norethindrone Acetate: A Comprehensive Profile of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone acetate, a widely utilized synthetic progestin, serves as a cornerstone in various hormonal therapies. Its therapeutic efficacy is intrinsically linked to its interaction with nuclear steroid receptors. As a prodrug, this compound is rapidly and completely deacetylated to its active form, norethindrone, upon oral administration[1][2]. This in-depth technical guide provides a comprehensive analysis of the receptor binding affinity and selectivity profile of norethindrone. The document details the quantitative binding affinities for a range of steroid hormone receptors, outlines the experimental protocols for these binding assays, and visualizes the associated signaling pathways and experimental workflows. This information is critical for researchers and drug development professionals in understanding the molecular pharmacology of norethindrone and in the development of next-generation hormonal therapies.

Introduction

Norethindrone, the active metabolite of this compound, is a synthetic progestin that mimics the action of endogenous progesterone[3]. Its primary therapeutic effects are mediated through its interaction with the progesterone receptor (PR). However, like many steroid hormones, norethindrone exhibits a degree of promiscuity, binding to other members of the nuclear receptor superfamily, including the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The relative binding affinity of norethindrone for these receptors dictates its overall pharmacological profile, including its therapeutic benefits and potential side effects. A thorough understanding of this selectivity is paramount for predicting its clinical performance and for the rational design of more specific progestogenic agents.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of norethindrone for various steroid receptors has been characterized in several studies. The following tables summarize the available quantitative data, primarily expressed as Relative Binding Affinity (RBA), which compares the affinity of norethindrone to that of a reference ligand for a specific receptor.

Table 1: Relative Binding Affinity (RBA) of Norethindrone for Progesterone and Androgen Receptors

| Receptor | Reference Ligand | Norethindrone RBA (%) | Source |

| Progesterone Receptor (PR) | Progesterone | 155-156 | [4] |

| Androgen Receptor (AR) | Testosterone | 43-45 | [4] |

Table 2: Binding Affinity of this compound for the Glucocorticoid Receptor

| Receptor | Reference Ligand | This compound Ki (nM) | Source |

| Glucocorticoid Receptor (GR) | Dexamethasone | 270 | [5] |

Note: Data for Estrogen Receptor (ER) and Mineralocorticoid Receptor (MR) binding affinities for norethindrone are not as consistently reported in a directly comparable format. Some studies suggest that norethindrone has very low affinity for the estrogen receptor[4]. It is important to note that norethindrone can be metabolized to ethinyl estradiol, which is a potent estrogen, and this conversion may contribute to some of its in vivo estrogenic effects[6][7]. The binding affinity for the mineralocorticoid receptor is also generally considered to be low. The metabolite 5α-dihydro-norethisterone has been shown to have a higher binding affinity for the androgen receptor than the parent compound, norethisterone[8].

Experimental Protocols

The determination of receptor binding affinity is crucial for characterizing the pharmacological profile of compounds like norethindrone. The following are detailed methodologies for key experimental assays used to generate the data presented above.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor[9][10][11][12][13]. These assays can be performed using either whole cells expressing the receptor of interest or with cytosolic/membrane fractions containing the receptor.

3.1.1. Whole-Cell Radioligand Binding Assay

This method assesses the binding of a ligand to its receptor in an intact cellular environment.

-

Cell Culture: Cells endogenously or recombinantly expressing the target steroid receptor (e.g., MCF-7 cells for PR and AR, T47D cells for PR) are cultured to near confluence in appropriate media.

-

Assay Preparation: On the day of the assay, the growth medium is removed, and the cells are washed with a binding buffer (e.g., PBS or DMEM).

-

Incubation: The cells are then incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]R1881 for AR) and varying concentrations of the unlabeled competitor compound (norethindrone). The incubation is typically carried out at a specific temperature (e.g., 37°C or 4°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the cells are washed multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The cells are lysed, and the amount of radioactivity, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

3.1.2. Cytosolic/Membrane Radioligand Binding Assay

This method utilizes cell lysates or membrane preparations, which can be advantageous for studying receptors that are not easily accessible in whole cells.

-

Preparation of Receptor Source: Tissues or cells expressing the receptor of interest are homogenized in a lysis buffer. The homogenate is then centrifuged to isolate the cytosolic fraction (for soluble receptors like PR and GR) or the membrane fraction (for membrane-associated receptors).

-

Incubation: The cytosolic or membrane preparation is incubated with a radiolabeled ligand and a range of concentrations of the unlabeled competitor (norethindrone).

-

Separation of Bound and Free Ligand: The bound and free radioligands are separated using methods such as dextran-coated charcoal adsorption or vacuum filtration through glass fiber filters.

-

Quantification and Data Analysis: The radioactivity of the bound fraction is measured, and the data are analyzed as described for the whole-cell assay.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous assay format that does not require the separation of bound and free ligand, making it suitable for high-throughput screening[14][15][16][17].

-

Principle: The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger receptor molecule, its rotation slows down, leading to an increase in fluorescence polarization. A competitor compound will displace the tracer from the receptor, causing a decrease in polarization.

-

Assay Components: The assay requires a purified receptor, a fluorescently labeled ligand, and the unlabeled competitor compound.

-

Procedure: The receptor, fluorescent tracer, and varying concentrations of the competitor are incubated together in a microplate.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The change in fluorescence polarization is used to determine the IC₅₀ and subsequently the Kᵢ of the competitor compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of norethindrone are initiated by its binding to specific intracellular receptors, which then modulate the transcription of target genes.

Caption: Canonical signaling pathway of the Progesterone Receptor.

Caption: Canonical signaling pathway of the Androgen Receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Caption: A generalized workflow for determining receptor binding affinity.

Conclusion

Norethindrone, the active form of this compound, exhibits a distinct receptor binding profile, with high affinity for the progesterone receptor and lower, but still significant, affinity for the androgen receptor. Its binding to other steroid receptors, such as the estrogen, glucocorticoid, and mineralocorticoid receptors, is generally considered to be weak. This selectivity profile underpins its primary progestogenic activity and also explains some of its androgenic side effects. The methodologies detailed in this guide provide a robust framework for the continued investigation of the molecular pharmacology of norethindrone and other synthetic steroids. For drug development professionals, a comprehensive understanding of the receptor binding affinity and selectivity of existing compounds is essential for the design of novel therapeutics with improved efficacy and safety profiles. Future research should aim to generate comprehensive and directly comparable binding data for a wide range of synthetic progestins across the full panel of steroid receptors to facilitate more precise structure-activity relationship studies and to guide the development of the next generation of hormonal therapies.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medcraveebooks.com [medcraveebooks.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 14. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Fluorescence Polarization Assay To Detect Steroid Hormone Traces in Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Hormone: A Technical History of Norethindrone Acetate

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide details the discovery, synthesis, and development of norethindrone acetate, a foundational synthetic progestin that has played a pivotal role in reproductive medicine for decades. From its origins in a Mexico City laboratory to its current applications, this document provides a comprehensive overview of its chemical synthesis, mechanism of action, pharmacokinetic profile, and the key experimental findings that defined its therapeutic use.

Discovery and Development: From Wild Yams to a Global Pharmaceutical

The story of this compound begins with the landmark synthesis of its parent compound, norethindrone (also known as norethisterone), on October 15, 1951.[1] This achievement occurred in the laboratories of Syntex, S.A. in Mexico City, by a team led by Carl Djerassi, alongside Luis Miramontes and George Rosenkranz.[2] Their work was part of a broader effort to create synthetic steroids from diosgenin, a precursor readily available from the Mexican wild yam, Dioscorea composita.[3]

Initially, the research aimed to find a potent, orally active version of the natural hormone progesterone, which loses significant activity when taken orally.[1] The synthesized compound, 19-nor-17α-ethynyltestosterone (norethindrone), proved to be a highly potent progestational agent.[2]

Recognizing the potential to improve its stability and bioavailability, researchers developed the C17β acetate ester, creating this compound (NETA). NETA functions as a prodrug, rapidly and completely deacetylated to norethindrone in the body following oral administration.[4][5] On a weight basis, this compound is considered twice as potent as norethindrone itself.[4]

The first combination oral contraceptive containing this compound, Norlestrin, was marketed by Parke-Davis in the United States in 1964. The ethinyl estradiol and this compound combination for contraception was first approved in 1968.[6] Over the years, this compound received approvals for various gynecological disorders, including secondary amenorrhea, endometriosis, and abnormal uterine bleeding.[1] On May 25, 2001, the FDA approved an application from Barr Laboratories for this compound tablets.[7]

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with a steroid precursor and involves key chemical transformations to build the final active molecule.

Synthesis Pathway

The common industrial synthesis starts with 19-nor-4-androstenedione. The process involves four main stages: protection of the 3-keto group, introduction of the ethynyl group at the C17 position, hydrolysis to restore the 3-keto group, and finally, esterification of the 17-hydroxyl group.

Detailed Experimental Protocols

-

Protection Reaction: 50g of 19-nor-4-androstenedione is dissolved in a suitable solvent like methanol or ethanol along with an orthoformate ester (e.g., trimethyl orthoformate). An acid catalyst such as pyridine hydrochloride is added, and the mixture is stirred at a controlled temperature (e.g., 20-30°C). After the reaction completes, the mixture is neutralized, cooled, and the resulting protected intermediate is isolated by filtration.

-

Ethynylation Reaction: The protected intermediate is dissolved in a solvent like acetone or tetrahydrofuran. A strong base (e.g., potassium tert-butoxide) is added, and acetylene gas is passed through the mixture at a controlled low temperature (e.g., 0-20°C). Upon completion, the reaction is neutralized with an aqueous acid solution. The product is then isolated by concentration and precipitation with water, followed by filtration.

-

Hydrolysis: The intermediate from the ethynylation step is treated with a dilute acid (e.g., 10% sulfuric acid or 5% hydrochloric acid) to hydrolyze the enol ether, restoring the 3-keto-Δ⁴ configuration and yielding norethindrone.

-

Esterification: Norethindrone is suspended in acetic anhydride. A solution of an acid catalyst, such as p-toluenesulfonic acid, in acetic anhydride is added gradually while cooling and stirring.

-

Isolation: The reaction mixture is stirred until dissolution is complete, after which the product may precipitate. The crude product is then treated with a solvent like methanol and heated with hydrochloric acid to ensure only the 17-acetate is formed.

-

Purification: The crude monoacetate is isolated by adding water, filtering the precipitate, and drying. Final purification is achieved by recrystallization from a suitable solvent system (e.g., methylene chloride/hexane) to yield pure this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects after being converted to norethindrone. Norethindrone is a potent agonist of the progesterone receptor (PR). Its mechanism of action is central to its effects on the female reproductive system.

The primary mechanism involves the suppression of ovulation by inhibiting the mid-cycle surge of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) from the pituitary gland.[8][9][10] This is achieved through a negative feedback loop on the hypothalamus-pituitary-gonadal axis. Additionally, norethindrone induces changes in the cervical mucus, making it thicker and less permeable to sperm, and alters the endometrium to make it unreceptive to implantation.[11]

Progesterone Receptor Signaling

Upon entering a target cell, norethindrone binds to the progesterone receptor in the cytoplasm, which is in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs and receptor dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting coactivators and modulating gene transcription.

Pharmacological and Clinical Data

The development of this compound was supported by extensive preclinical and clinical research to characterize its pharmacokinetics, binding affinity, and clinical efficacy.

Pharmacokinetic Profile

This compound is rapidly absorbed and converted to its active metabolite, norethindrone. The pharmacokinetic properties are summarized below.

| Parameter | Value (Arithmetic Mean ± SD) | Reference |

| Tmax (Norethindrone) | 1.83 ± 0.58 hours | [4] |

| Cmax (Norethindrone) | 26.19 ± 6.19 ng/mL | [4] |

| AUC (0-inf) (Norethindrone) | 166.90 ± 56.28 ng/mL*h | [4] |

| Terminal Elimination Half-life (t½) | ~9 hours | [4] |

| Protein Binding | 36% to SHBG, 61% to albumin | [4] |

| Volume of Distribution (Vd) | ~4 L/kg | [4] |

| Plasma Clearance | ~0.4 L/hr/kg | [4] |

Receptor Binding Affinity

Competitive binding assays are used to determine the affinity of a ligand for its receptor. In studies using rabbit uterine cytosol, norethindrone demonstrated a high affinity for the progesterone receptor, acting as a competitive inhibitor to progesterone binding with a dissociation constant (Ki) of approximately 2.3 x 10⁻⁹ M.[12]

This assay quantifies the ability of a test compound (e.g., norethindrone) to displace a radiolabeled or fluorescently labeled progestin from the progesterone receptor.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. [Preclinical research and development of norethisterone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Drug Approval Package: Norethindrone NDA #075951 [accessdata.fda.gov]

- 8. Effect of this compound released from a single silastic implant on serum FSH, LH, progesterone and estradiol-17beta of women during first eight months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I clinical trial of two contraceptive preparations. Norethisterone enanthate (NEN) and norethisterone acetate (NET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppressive action of norethisterone enanthate and acetate on gonadotropin. (FSH and LH) levels. Radioimmunoassay in eugonadal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Interaction of norethindrone on estrogen and progesterone receptors in the rabbit uterine cytosol (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Norethindrone Acetate Synthesis Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and structural elucidation of known byproducts generated during the synthesis of Norethindrone Acetate. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and compliance with regulatory standards. This document details the formation pathways, experimental protocols for analysis, and structural characterization of key this compound impurities.

Introduction to this compound and its Impurities

This compound (17α-ethynyl-17β-acetoxyestr-4-en-3-one) is a synthetic progestin widely used in oral contraceptives and for the treatment of various gynecological disorders.[1] The synthesis of this complex steroid molecule can lead to the formation of several structurally related impurities. These byproducts can arise from incomplete reactions, side reactions, or degradation of the final product under various stress conditions.[2] The accurate identification and characterization of these impurities are paramount for quality control and regulatory submissions.

Key Byproducts and Their Formation

Several process-related impurities and degradation products of this compound have been identified. The most commonly encountered byproducts include isomers, oxidation products, and precursors.

Positional Isomers: Δ⁵(⁶)-Norethindrone Acetate and Δ⁵(¹⁰)-Norethindrone Acetate

Isomerization of the double bond in the A-ring of the steroid nucleus is a common side reaction. This can lead to the formation of Δ⁵(⁶)-Norethindrone Acetate and Δ⁵(¹⁰)-Norethindrone Acetate. The formation of these isomers is often acid or base-catalyzed and can occur during synthesis or degradation.

Oxidation Products: 6α- and 6β-Hydroxy this compound

Oxidation of the steroid core, particularly at the C6 position, can yield 6-hydroxy derivatives. The formation of 6β-Hydroxy this compound can be a metabolic process in vivo, catalyzed by the CYP3A4 enzyme, but can also occur as a manufacturing impurity.[3] The synthesis of the 6β-hydroxy derivative can be achieved by the oxidation of a dienol acetate intermediate of this compound using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[3]

Precursor-Related Impurity: Noreandrostenedione (Impurity A)

Noreandrostenedione, also known as 19-nor-4-androstene-3,17-dione, is a key starting material in some synthetic routes to norethindrone and its derivatives.[4] Its presence as an impurity in the final product indicates an incomplete conversion during the ethynylation step.

The following diagram illustrates the general synthetic pathway of this compound and the potential entry points for the formation of these key byproducts.

Data Presentation of Key Byproducts

The following table summarizes the key identified byproducts of this compound synthesis. While detailed spectroscopic data is often proprietary to reference standard suppliers, the table provides essential identification information.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | 51-98-9 | C₂₂H₂₈O₃ | 340.46 | ¹H NMR data available[5] |

| Noreandrostenedione (Impurity A) | 734-32-7 | C₁₈H₂₄O₂ | 272.38 | Data to be confirmed via reference standard |

| Δ⁵(¹⁰)-Norethindrone Acetate | 19637-28-6 | C₂₂H₂₈O₃ | 340.46 | Data to be confirmed via reference standard |

| Δ⁵(⁶)-Norethindrone Acetate | 1175129-26-6 | C₂₂H₂₈O₃ | 340.46 | Data to be confirmed via reference standard |

| 6α-Hydroxy this compound | 6856-28-6 | C₂₂H₂₈O₄ | 356.46 | Data to be confirmed via reference standard |

| 6β-Hydroxy this compound | 6856-27-5 | C₂₂H₂₈O₄ | 356.46 | Data to be confirmed via reference standard |

Experimental Protocols for Structural Elucidation

The structural elucidation of synthesis byproducts relies on a combination of chromatographic separation and spectroscopic analysis. A general workflow is presented below.

Isolation of Byproducts

Objective: To isolate individual impurities from the crude synthesis mixture for spectroscopic analysis.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A suitable reversed-phase column (e.g., C18, 250 mm x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient mixture of water and a suitable organic solvent such as acetonitrile or methanol. The gradient is optimized to achieve separation of the main component from its impurities.

-

Detection: UV detection at a wavelength where all compounds of interest absorb (e.g., 240 nm).

-

Fraction Collection: Fractions corresponding to the impurity peaks are collected.

-

Solvent Evaporation: The solvent from the collected fractions is evaporated under reduced pressure to yield the isolated impurity.

Structural Characterization

Objective: To determine the molecular weight and elemental composition of the isolated impurity.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Source: Electrospray ionization (ESI) is commonly used for steroid analysis.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

-

Data Analysis: The accurate mass is used to determine the elemental composition of the molecular ion. Tandem MS (MS/MS) experiments can be performed to study the fragmentation pattern, providing further structural information. The fragmentation of the steroid nucleus often involves characteristic losses of water, acetic acid, and portions of the A and D rings.[6]

Objective: To determine the complete chemical structure and stereochemistry of the impurity.

Methodology: ¹H, ¹³C, and 2D-NMR

-

Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts and coupling constants are key parameters.

-

¹³C NMR: Provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Objective: To identify the functional groups present in the impurity.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.

-

Analysis: The infrared spectrum will show characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), alkyne (-C≡C-H), and acetate ester (-O-C=O).

Conclusion

The structural elucidation of byproducts in the synthesis of this compound is a critical aspect of pharmaceutical development and quality control. A combination of chromatographic separation techniques and sophisticated spectroscopic methods is essential for the unambiguous identification and characterization of these impurities. This guide provides a foundational understanding of the common byproducts, their potential formation pathways, and the experimental protocols required for their structural elucidation. For definitive identification, comparison with characterized reference standards is indispensable.

References

An In-depth Analysis of the Estrogenic and Androgenic Activities of Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone acetate (NETA) is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy. As a prodrug, NETA is rapidly converted in the body to its active form, norethindrone (NET), which is structurally related to testosterone.[1][2] This structural similarity underlies the compound's complex hormonal profile, which includes not only potent progestogenic activity but also notable estrogenic and androgenic effects. A thorough understanding of these dual activities is critical for the development of new therapeutic agents with improved selectivity and for predicting the full spectrum of physiological effects of existing medications. This technical guide provides a comprehensive overview of the estrogenic and androgenic activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the estrogenic and androgenic activities of this compound and its active metabolite, norethindrone.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| Norethindrone | Progesterone Receptor (PR) | Relative Binding Affinity | High | - | [3] |

| Norethindrone | Androgen Receptor (AR) | Relative Binding Affinity | Low | - | [3] |

| Norethindrone | Estrogen Receptor (ER) | Binding Affinity | Does not bind directly | - | [4] |

| 5α-dihydroNET | Androgen Receptor (AR) | Transcriptional Activation | 4-fold higher than NET | - | [4] |

| 3β,5α-tetrahydroNET | Estrogen Receptor (ER) | Binding Affinity | Similar to Estradiol | - | [5] |

| 3α,5α-tetrahydroNET | Estrogen Receptor (ER) | Binding Affinity | Similar to Estradiol | - | [5] |

Table 1: In Vitro Receptor Binding and Transcriptional Activation Data for Norethindrone and its Metabolites. This table summarizes the relative binding affinities and transcriptional activation potential of norethindrone and its key metabolites for the progesterone, androgen, and estrogen receptors.

| Treatment | Animal Model | Dose | Endpoint | Result | Reference |

| This compound | Female Rats | 20 µ g/day for 3 weeks | Uterine Histology | Proliferative and secretory changes | [6] |

| Norethisterone | Ovariectomized Rats | 0.5 mg/rat daily for 75 days | Uterine Epithelial Height | Increased | [7] |

| This compound | Male Mice | 12.5 µ g/day | Seminal Vesicle Weight | Decreased in young intact males | [8] |

| This compound | Castrated Male Mice | Not specified | Seminal Vesicle Weight | No androgenic effect | [8] |

| This compound (with Ethinyl Estradiol) | Women | 1 mg/day | Free Testosterone Levels | Decreased by 47-64% | [9] |

Table 2: In Vivo Effects of this compound on Estrogenic and Androgenic Endpoints. This table outlines the observed effects of this compound administration on key physiological markers of estrogenic and androgenic activity in various animal models and in humans.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Estrogen and Androgen Receptor Competitive Binding Assays

Objective: To determine the binding affinity of this compound and its metabolites to the estrogen and androgen receptors.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Receptors: Human recombinant Estrogen Receptor α (ERα) and Androgen Receptor (AR).

-

Radioligands: [³H]-Estradiol for ERα binding and [³H]-R1881 (Metribolone) for AR binding.

-

Buffers: Tris-HCl buffer with additives such as EDTA, DTT, and glycerol.

-

Scintillation fluid and counter.

-

96-well plates.

-

Test compounds: this compound, norethindrone, and other relevant metabolites.

Procedure:

-

Preparation of Reagents: Prepare assay buffers and dilute the recombinant receptors, radioligands, and test compounds to their working concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the respective receptor, and the radioligand.

-

Competition: Add increasing concentrations of the unlabeled test compound or a known reference compound (e.g., diethylstilbestrol for ER, dihydrotestosterone for AR). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plates at 4°C for a sufficient period to reach equilibrium (typically overnight).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or filtration through glass fiber filters.

-

Quantification: Add scintillation fluid to the wells containing the bound radioligand and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assays

Objective: To determine the functional estrogenic and androgenic activity of this compound and its metabolites.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. Cells are co-transfected with an expression vector for the target receptor (ERα or AR) and the reporter plasmid. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified by measuring the enzymatic activity of its product (e.g., luminescence for luciferase).

Materials:

-

Cell Line: A suitable mammalian cell line that is easy to transfect and has low endogenous steroid receptor activity (e.g., HEK293T, CV-1).

-

Expression Plasmids: Plasmids containing the full-length cDNA for human ERα or AR.

-

Reporter Plasmid: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of the Estrogen Response Element (ERE) or Androgen Response Element (ARE).

-

Transfection Reagent: A reliable transfection reagent (e.g., Lipofectamine).

-

Cell Culture Media: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Luminometer and luciferase assay substrate.

-

Test compounds.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Transfection: Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After allowing the cells to recover and express the transfected genes (typically 24 hours), replace the medium with phenol red-free medium containing charcoal-stripped serum and treat the cells with increasing concentrations of the test compounds or a reference agonist (e.g., 17β-estradiol for ERα, dihydrotestosterone for AR).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the test compound and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Estrogenic signaling pathway of this compound.

Caption: Androgenic signaling pathway of this compound.

Caption: Experimental workflow for receptor competitive binding assay.

Caption: Experimental workflow for luciferase reporter gene assay.

Conclusion

This compound exhibits a dual hormonal profile characterized by both estrogenic and androgenic activities. Its estrogenic effects are primarily mediated by the metabolic conversion of its active form, norethindrone, to ethinylestradiol, a potent estrogen. The androgenic properties of norethindrone are a result of its direct binding to and activation of the androgen receptor. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate these activities. A comprehensive understanding of this dual agonism is essential for the rational design of new progestins with enhanced receptor selectivity and for optimizing the therapeutic application of this compound in various clinical settings. Future research should focus on elucidating the precise contribution of different metabolites to the overall hormonal activity of NETA and on exploring the tissue-specific nature of its estrogenic and androgenic effects.

References

- 1. This compound: Package Insert / Prescribing Info [drugs.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of long-term administration of norethisterone (a progestogen-only contraceptive) on the female genital tract of the albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amanote [app.amanote.com]

- 9. Minimal androgenic activity of a new oral contraceptive containing this compound and graduated doses of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Targets of Norethindrone Acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of norethindrone acetate's (NETA) therapeutic targets, with a forward-looking perspective on the identification of novel molecular players. NETA, a synthetic progestin, has long been a cornerstone in contraception and the management of various gynecological disorders. While its primary mechanisms of action through classical steroid hormone receptors are well-documented, the exploration of novel, off-target effects that may contribute to its therapeutic profile and potential side effects is an emerging area of research.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of NETA's established targets, methodologies for discovering new targets, and a summary of relevant quantitative data.

Established Therapeutic Targets and Mechanisms of Action

This compound primarily exerts its effects as a progestin, a synthetic analogue of the natural hormone progesterone.[1] Upon administration, NETA is rapidly deacetylated to its active form, norethindrone.[1] The principal mechanism of action involves the binding to and activation of intracellular progesterone receptors (PRs), which are ligand-activated transcription factors. This interaction initiates a cascade of molecular events that modulate the expression of target genes in various tissues.

The therapeutic effects of NETA are largely attributed to its impact on the female reproductive system:

-

Endometrial Regulation: NETA induces secretory changes in the endometrium, the lining of the uterus. This action is crucial for its use in treating conditions like endometriosis and abnormal uterine bleeding.[1]

-

Ovulation Inhibition: By suppressing the secretion of gonadotropins from the pituitary gland, NETA can prevent ovulation, forming the basis of its contraceptive efficacy.

-

Cervical Mucus Thickening: NETA increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.

Beyond its progestogenic activity, norethindrone, the active metabolite of NETA, also exhibits weak androgenic and estrogenic properties, which may contribute to its overall pharmacological profile.[2]

Binding Affinity to Steroid Receptors

The interaction of norethindrone with various steroid hormone receptors has been quantified, providing insight into its potential for both on-target and off-target effects. The following table summarizes the relative binding affinities of norethindrone to these receptors.

| Receptor | Relative Binding Affinity (%) |

| Progesterone Receptor (PR) | 152 |

| Androgen Receptor (AR) | 1084 |

| Estrogen Receptor (ER) | 0.085 - <0.1 |

| Glucocorticoid Receptor (GR) | Not significant |

| Mineralocorticoid Receptor (MR) | Not significant |

Data compiled from publicly available pharmacological studies.

The Quest for Novel Therapeutic Targets

While the classical hormonal pathways are well-understood, the full spectrum of NETA's molecular interactions remains an area of active investigation. The identification of novel, "off-target" interactions is crucial for a complete understanding of its therapeutic efficacy, the development of more targeted therapies, and the elucidation of the mechanisms behind some of its side effects. Modern proteomic and in silico approaches offer powerful tools to uncover these previously unknown targets.

Potential Non-Classical Signaling Pathways

Recent research has begun to explore the downstream effects of NETA that may not be solely mediated by direct progesterone receptor activation. For instance, studies have shown that NETA can modulate the expression of genes involved in coagulation in human cell cultures, suggesting a potential role in influencing hemostasis through non-classical pathways.[3] However, the direct protein targets of NETA within these pathways have yet to be identified.

The following diagram illustrates the classical signaling pathway of this compound through the progesterone receptor.

Methodologies for Novel Target Identification

The identification of novel therapeutic targets for established drugs like NETA requires a multi-pronged approach, integrating advanced experimental and computational techniques.

Experimental Protocols for Target Discovery

Proteomics-Based Approaches: